molecular formula C11H9ClN2O3 B14964538 2-chloro-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

2-chloro-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Cat. No.: B14964538
M. Wt: 252.65 g/mol
InChI Key: XTBAQYMHNXJQRE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the reaction of anthranilic acid derivatives with chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline core . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the quinoline core .

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

2-chloro-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 4-hydroxy-2-quinolones, such as:

Uniqueness

What sets 2-chloro-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide apart is its specific substitution pattern, which imparts unique biological activities. The presence of the chloro and acetamide groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

2-chloro-N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C11H9ClN2O3/c12-5-8(15)14-9-10(16)6-3-1-2-4-7(6)13-11(9)17/h1-4H,5H2,(H,14,15)(H2,13,16,17)

InChI Key

XTBAQYMHNXJQRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)NC(=O)CCl)O

Origin of Product

United States

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